1,12-Dodecanediylbis(tributylphosphonium) dibromide
Overview
Description
1,12-Dodecanediylbis(tributylphosphonium) dibromide, also known as Dodecamethylenebis(tributylphosphonium) dibromide, is a chemical compound with the empirical formula C36H78Br2P2 . It has a molecular weight of 732.76 . This compound is used as a reagent for ion-pair chromatography .
Molecular Structure Analysis
The molecular structure of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is represented by the SMILES string: CCCCP+(CCCC)CCCCCCCCCCCCP+(CCCC)CCCC.[Br-].[Br-]
. This indicates that the compound consists of two tributylphosphonium groups attached to a dodecane chain, with two bromide ions for charge balance .
Physical And Chemical Properties Analysis
The molecular weight of 1,12-Dodecanediylbis(tributylphosphonium) dibromide is 732.8 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is also characterized by a high number of rotatable bonds, with a count of 31 .
Scientific Research Applications
Bactericidal Activity
- Research conducted by Yuan et al. (2017) synthesized several aliphatic symmetrical diphosphonium salts, including 1,12-di(tributylphosphonium bromide)dodecane. This compound demonstrated significant bactericidal activity against various bacteria, highlighting its potential use in microbial control applications (Yuan et al., 2017).
Chemical Association in Aqueous Solutions
- A study by Yiv and Zana (1980) explored the self-association of dodecane-1,12-bis(tributylammonium bromide) in aqueous solutions. The findings contribute to a better understanding of the chemical behavior of similar compounds in solutions, which is crucial for their application in various chemical processes (Yiv & Zana, 1980).
Extraction of Actinides
- A 2010 study by Rao et al. investigated the use of dibutylbutyl phosphonate in the extraction of actinides, a process relevant to the nuclear fuel cycle. This research provides insights into the use of phosphonium and phosphonate compounds in such extraction processes (Rao et al., 2010).
Synthesis of Plant Growth Hormones
- Tran-Thi and Falk (1995) described the synthesis of the plant growth hormone 1-triacontanol, starting from 1,12-dodecanediol and utilizing a compound similar to 1,12-dodecanediylbis(tributylphosphonium) dibromide. This showcases its potential in agricultural chemical synthesis (Tran-Thi & Falk, 1995).
Biosynthesis of Medium- to Long-Chain α,ω-Diols
- The biosynthesis of α,ω-diols, like 1,12-dodecanediol, from renewable free fatty acids using various enzymes was reported by Ahsan et al. (2017). This process is significant for the production of sustainable and eco-friendly polymers (Ahsan et al., 2017).
Corrosion Inhibition in Industrial Applications
- Chikh et al. (2005) investigated the use of bis(1,2,4-triazolyl)dodecane, which is structurally similar to 1,12-dodecanediylbis(tributylphosphonium) dibromide, as a corrosion inhibitor for carbon steel. This highlights the potential application of such compounds in preventing corrosion in industrial settings (Chikh et al., 2005).
properties
IUPAC Name |
tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H78P2.2BrH/c1-7-13-29-37(30-14-8-2,31-15-9-3)35-27-25-23-21-19-20-22-24-26-28-36-38(32-16-10-4,33-17-11-5)34-18-12-6;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAOSIJREVKP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H78Br2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471993 | |
Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,12-Dodecanediylbis(tributylphosphonium) dibromide | |
CAS RN |
99372-74-4 | |
Record name | tributyl(12-tributylphosphaniumyldodecyl)phosphanium;dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,12-Dodecanediyl-bis(tributylphosphonium) dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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